molecular formula C18H18F4N2 B6088807 1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B6088807
M. Wt: 338.3 g/mol
InChI Key: MHUBRQCEZKWULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research due to its unique biochemical and physiological effects.

Scientific Research Applications

1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. It may also modulate the activity of other neurotransmitter systems such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain. It has also been shown to decrease the levels of the stress hormone cortisol. Additionally, it has been shown to modulate the activity of the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its selective action on the serotonin system. This allows researchers to study the specific effects of serotonin modulation on various physiological and behavioral processes. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate its potential as a treatment for drug addiction and withdrawal symptoms. Another direction is to study its effects on various physiological and behavioral processes in more detail, including its potential as an anxiolytic and antidepressant. Additionally, further research is needed to fully understand its mechanism of action and how it modulates various neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBRQCEZKWULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

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